Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate
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Overview
Description
Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 3-(hydroxymethyl)pentan-3-yl group. This compound is typically used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
- Another method involves the reaction of benzyl alcohol with 3-(hydroxymethyl)pentan-3-isocyanate. This reaction proceeds under mild conditions and yields the desired carbamate product .
Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate: can be synthesized through the reaction of benzyl chloroformate with 3-(hydroxymethyl)pentan-3-amine under basic conditions.
Industrial Production Methods: Industrial production of This compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon (Pd-C) can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, amines, thiols
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Primary amines
Substitution: Substituted benzyl derivatives
Scientific Research Applications
Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate: has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be cleaved under specific conditions, releasing the free amine. This property is utilized in peptide synthesis, where the compound protects the amine functionality during the coupling of amino acids . The molecular targets and pathways involved depend on the specific application of the compound, such as its use in drug development or polymer production .
Comparison with Similar Compounds
Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate: can be compared with other carbamate compounds:
Benzyl carbamate: Similar in structure but lacks the 3-(hydroxymethyl)pentan-3-yl group.
tert-Butyl carbamate: Contains a tert-butyl group instead of a benzyl group.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Contains a fluorenylmethoxy group and is used as a protecting group for amines in peptide synthesis.
Uniqueness: This compound is unique due to the presence of the 3-(hydroxymethyl)pentan-3-yl group, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications in organic synthesis and drug development .
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
benzyl N-[3-(hydroxymethyl)pentan-3-yl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-3-14(4-2,11-16)15-13(17)18-10-12-8-6-5-7-9-12/h5-9,16H,3-4,10-11H2,1-2H3,(H,15,17) |
InChI Key |
JXGJVQQOQRIGSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CO)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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